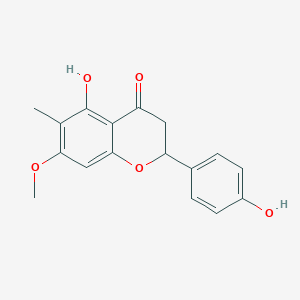
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone
Descripción general
Descripción
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone is a natural flavonoid compound isolated from the leaf secretions of Callistemon coccineus . It has been shown to exhibit antiproliferative and cytotoxic effects, making it a subject of interest in cancer research . The compound inhibits protein synthesis, leading to cell death by preventing the production of proteins essential for cell division .
Análisis De Reacciones Químicas
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as dihydroflavonoids.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone exhibits significant anticancer activity. Various studies have demonstrated its effectiveness against multiple cancer cell lines.
| Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|
| Human myelogenous leukemia (K-562) | 9.5 | |
| Human hepatocarcinoma (SMMC-7721) | 16.2 | |
| Human gastric tumor (SGC-7901) | 16.2 |
In vitro studies have shown that the compound inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, in a study involving DU145 prostate cancer cells, treatment with varying concentrations of the compound resulted in reduced cell viability and tumor growth in vivo when administered to mice .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways and reduce markers of inflammation in various models. For instance, it was reported to exhibit osteogenic effects on mesenchymal stem cells while also demonstrating anti-inflammatory activity . This suggests potential applications in treating inflammatory diseases or conditions.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, and this compound is no exception. The compound has demonstrated significant radical scavenging activity, which can protect cells from oxidative stress-related damage. This property is crucial for preventing chronic diseases associated with oxidative stress, including cancer and cardiovascular diseases .
Summary of Applications
- Anticancer Activity : Effective against various cancer cell lines with significant IC50 values.
- Anti-inflammatory Effects : Modulates inflammatory pathways and shows potential in treating inflammatory conditions.
- Antioxidant Properties : Exhibits radical scavenging activity, contributing to cellular protection against oxidative stress.
Mecanismo De Acción
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone exerts its effects by inhibiting protein synthesis, leading to cell death . The compound targets the cellular machinery responsible for protein production, preventing the synthesis of proteins essential for cell division and survival. This mechanism makes it particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone is similar to other flavonoids, such as:
Poriol: (CAS#14348-16-4)
Farrerol: (CAS#24211-30-1)
Angophorol: (CAS#133442-54-3)
6-Methyl-8-prenylnaringenin: (CAS#261776-60-7)
What sets this compound apart is its specific antiproliferative and cytotoxic effects, which are not as pronounced in some of the other flavonoids. Its unique ability to inhibit protein synthesis and induce cell death makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-6,8,14,18,20H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRAFJFUMJDPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















